(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
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Overview
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a trifluoromethyl group at position 5, and a methanamine group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the methanamine group at position 4 .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. For example, it has been studied as a potential inhibitor of monoamine oxidase B, which is involved in the regulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
- (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine
- (1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl)methanamine
Comparison: Compared to similar compounds, (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and methanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)4(2-10)3-11-12/h3H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUPLHDFRSTMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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